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Compound of Interest

Compound Name: Isothiazole-3-carboxylic acid

Cat. No.: B1296636 Get Quote

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and

sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic

properties and metabolic stability have led to its incorporation into a wide array of biologically

active agents, including anti-inflammatory, antibacterial, and anticancer compounds.[2][3]

Isothiazole-3-carboxylic acid, in particular, serves as a critical building block and a potential

bioisostere for the carboxylic acid group, a common pharmacophore that often presents

pharmacokinetic challenges.[4] Understanding the fundamental physicochemical properties of

this core molecule is therefore not merely an academic exercise; it is a prerequisite for its

rational application in drug design, formulation, and development. This guide provides an in-

depth analysis of these core properties, blending established theory with validated

experimental protocols to offer researchers a comprehensive and practical resource.

Molecular Structure and Core Attributes
Isothiazole-3-carboxylic acid is characterized by the fusion of an aromatic isothiazole ring

with a carboxylic acid functional group at the C3 position. This arrangement dictates its

electronic distribution, reactivity, and intermolecular interactions.

SMILES: O=C(O)c1cnsc1[5]

InChI: InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)[6]

The inherent aromaticity of the isothiazole ring provides a degree of chemical stability, while the

carboxylic acid moiety confers acidic properties and serves as a handle for synthetic
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modification.[2][7]

Table 1: Core Molecular Identifiers

Property Value Source(s)

Molecular Formula C₄H₃NO₂S [5][8][9]

Molecular Weight 129.14 g/mol [5][9]

CAS Number 4576-90-3 [5][8][9]

Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter

for any ionizable drug candidate. It governs the charge state of the molecule at a given pH,

which in turn profoundly influences its solubility, membrane permeability, receptor binding, and

formulation characteristics. For Isothiazole-3-carboxylic acid, the pKa is determined by the

dissociation of the carboxylic acid proton.

While a specific experimentally verified pKa for this exact compound is not widely published, it

can be reasonably estimated. Carboxylic acids typically have pKa values in the range of 4 to 5.

[10] Furthermore, related heterocyclic carboxylic acid isosteres, such as 3-hydroxyisoxazole,

exhibit pKa values in a similar range of approximately 4–5.[4] Therefore, the pKa of

Isothiazole-3-carboxylic acid is expected to fall within this acidic range, indicating that it will

be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4).

Causality in Experimental pKa Determination
Potentiometric titration is the gold-standard method for pKa determination due to its precision

and accuracy.[11] The underlying principle is to monitor the pH of a solution of the compound

as a titrant (a strong base, in this case) is added incrementally. The pKa corresponds to the pH

at which the concentrations of the protonated and deprotonated species are equal, identified as

the midpoint of the buffering region on the titration curve.[11][12]

Diagram: Workflow for pKa Determination by
Potentiometric Titration
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Caption: Workflow for experimental pKa determination.
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Protocol: Potentiometric Titration
This protocol is designed to provide a self-validating system for accurate pKa measurement.

Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous

buffers of pH 4.0, 7.0, and 10.0.[12] This ensures the accuracy of all subsequent pH

measurements.

Solution Preparation:

Accurately weigh and dissolve the Isothiazole-3-carboxylic acid in a suitable solvent

(e.g., water, or a water/co-solvent mixture if solubility is low) to a concentration of

approximately 1 mM.[12] A concentration of at least 10⁻⁴ M is required to detect a

significant change in the titration curve.[11]

Add a concentrated solution of potassium chloride (KCl) to achieve a final constant ionic

strength of 0.15 M. This is critical as it minimizes variations in activity coefficients during

the titration.[12]

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 10-15

minutes prior to and during the titration. This step is essential to displace dissolved carbon

dioxide, which can form carbonic acid and introduce a significant error, particularly when

titrating weak acids.[12]

Titration Procedure:

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C)

on a magnetic stirrer.

Immerse the calibrated pH electrode and a precision burette tip containing standardized

0.1 M sodium hydroxide (NaOH).

Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each

addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording

the pH and total volume added.[12]

Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate the titration curve.

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point, which

appears as a maximum on the derivative plot.

The volume at the half-equivalence point (half the volume of NaOH needed to reach the

equivalence point) is determined.

The pKa is equal to the pH of the solution at this half-equivalence point.

Validation: Perform a minimum of three independent titrations. The final reported pKa should

be the average, with a standard deviation providing a measure of the experiment's

reproducibility.[12]

Solubility Profile
Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the

gastrointestinal fluids to be absorbed. Conversely, solubility in organic solvents is crucial for

purification, analysis, and certain formulation strategies. While specific quantitative solubility

data for Isothiazole-3-carboxylic acid is sparse in the literature, its structure—a small, polar

molecule with hydrogen bonding capabilities—suggests moderate solubility in polar solvents

and limited solubility in nonpolar organic solvents.[13]

Causality in Experimental Solubility Determination
For lead optimization and formulation development, the thermodynamic solubility is the most

relevant parameter. It represents the true equilibrium concentration of a compound in a

saturated solution. The "shake-flask" method is the definitive technique for its measurement.

[14][15] This method involves equilibrating an excess of the solid compound with the solvent

over an extended period, ensuring that the system reaches a true thermodynamic equilibrium.

This contrasts with kinetic solubility methods, which are faster but can overestimate solubility

by generating supersaturated solutions.[14]

Diagram: Workflow for Thermodynamic Solubility Assay
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Caption: Shake-flask method for solubility determination.
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Protocol: Shake-Flask Solubility Assay
Preparation: Add an excess amount of solid Isothiazole-3-carboxylic acid (enough to

ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g.,

phosphate-buffered saline at pH 7.4) in a sealed, inert vial.[15][16]

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment

(e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium,

typically 24 to 48 hours.[14][15] A preliminary time-course experiment can be run to confirm

when equilibrium is reached (i.e., when the measured concentration no longer increases with

time).

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid

settle. To ensure complete removal of undissolved material, centrifuge the samples at high

speed (e.g., >10,000 g).[14][16]

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately

filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine

particulates. This step is critical to avoid artificially high results.

Quantification:

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g.,

DMSO, Methanol) and create a series of calibration standards by diluting it in the mobile

phase to be used for analysis.

Analyze the calibration standards and the filtered sample by a validated analytical method,

typically HPLC-UV or LC-MS.

Construct a calibration curve by plotting the analytical response versus concentration for

the standards.

Determine the concentration of the filtered sample by interpolating its analytical response

on the calibration curve. This concentration represents the thermodynamic solubility.

Core Physical State Properties
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The melting and boiling points are fundamental physical constants that provide an indication of

purity and the strength of intermolecular forces.

Table 2: Physical State Properties

Property Value Source(s)

Melting Point Not available

Boiling Point 178°C at 760 mmHg [9]

Appearance Light brown or light yellow solid [17][18]

The relatively high boiling point for a molecule of its size is indicative of strong intermolecular

hydrogen bonding mediated by the carboxylic acid group.[13]

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure and purity of

a sample. The key features expected for Isothiazole-3-carboxylic acid are outlined below.

Table 3: Predicted Spectroscopic Features
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Carboxyl Proton (-

COOH)

> 10 ppm (broad

singlet)

Highly deshielded

acidic proton, subject

to hydrogen bonding

and exchange.[19][20]

Isothiazole Protons

(C4-H, C5-H)
7.0 - 9.0 ppm

Protons on an

electron-deficient

aromatic heterocyclic

ring.

¹³C NMR
Carbonyl Carbon (-

COOH)
165 - 185 ppm

Characteristic region

for carboxylic acid

carbonyl carbons.[19]

[21]

Isothiazole Carbons 115 - 160 ppm
Aromatic carbons in a

heterocyclic system.

IR Spectroscopy O-H Stretch
2500 - 3300 cm⁻¹

(very broad)

Characteristic broad

absorption due to

strong hydrogen

bonding of the

carboxylic acid dimer.

[19]

C=O Stretch
1710 - 1760 cm⁻¹

(strong)

Strong, sharp

absorption typical for

a carbonyl group.

Conjugation with the

ring may lower the

frequency.[19][22]

Safety, Stability, and Handling
Based on available Safety Data Sheets (SDS) for isothiazole derivatives and related carboxylic

acids, Isothiazole-3-carboxylic acid should be handled with appropriate care.
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Hazards: May cause skin, eye, and respiratory tract irritation.[17] Some related isothiazole

compounds are classified as corrosive and may cause allergic skin reactions.

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid breathing

dust.[17]

Storage: Store in a cool, dry place in a tightly sealed container.[8][17] Some related

compounds are noted as being air-sensitive and should be stored under an inert gas.

The isothiazole ring itself is generally stable, but the carboxylic acid group can undergo

standard transformations (e.g., esterification, amidation), making it a versatile synthetic

intermediate.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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